molecular formula C25H22ClNO4 B2684032 3-{[(2-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid CAS No. 2094598-61-3

3-{[(2-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B2684032
CAS No.: 2094598-61-3
M. Wt: 435.9
InChI Key: BXNTZNYXWQQVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an alanine derivative . It is a type of amino acid derivative that has been commercially used as ergogenic supplements .


Molecular Structure Analysis

The molecular structure of this compound includes a 9H-fluoren-9-yl group, a methoxy carbonyl group, and a 2-chlorophenyl group . The InChI code for this compound is provided in the references .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 325.36 . It appears as a white to light yellow solid . It is soluble in DMSO .

Scientific Research Applications

Fluorescence Derivatisation for Bioassays

A related compound, "3-(Naphthalen-1-ylamino)propanoic acid", has been utilized for the fluorescence derivatisation of amino acids, creating derivatives that exhibit strong fluorescence. This property is particularly advantageous for biological assays, where high sensitivity and specific detection are required. The fluorescence derivatisation technique facilitates the tracking and quantification of amino acids in complex biological samples, enhancing the analytical capabilities in biochemical research (Frade et al., 2007).

Synthesis towards Fungal Xanthone Bikaverin

In the context of synthetic organic chemistry, research on compounds structurally similar to "3-{(2-chlorophenyl)methylamino}propanoic acid" has been directed towards the synthesis of complex organic molecules, such as the fungal xanthone bikaverin. These endeavors demonstrate the compound's utility as a building block in the synthesis of biologically active compounds, showcasing its importance in the development of new pharmaceuticals and bioactive materials (Iijima et al., 1979).

Enzyme-activated Surfactants for Nanotube Dispersion

Research has also explored the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs). These compounds facilitate the homogeneous dispersion of CNTs in aqueous solutions, a critical requirement for their application in materials science and engineering. This approach not only improves the processability of CNTs but also opens up new avenues for the design of composite materials with enhanced mechanical, electrical, and thermal properties (Cousins et al., 2009).

Solid-phase Synthesis of N-alkylhydroxamic Acids

In pharmaceutical research, compounds like "3-{(2-chlorophenyl)methylamino}propanoic acid" have been used in the solid-phase synthesis of N-alkylhydroxamic acids. These methods enable the efficient and versatile synthesis of a wide array of N-alkylhydroxamic acids, which are valuable in medicinal chemistry for their biological activities, including roles as enzyme inhibitors (Mellor & Chan, 1997).

Mechanism of Action

As an alanine derivative, this compound may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Safety and Hazards

Please refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-17(23)15-27(14-13-24(28)29)25(30)31-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,22H,13-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNTZNYXWQQVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.